2-keto-L-gluconate
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859528 | |
| Record name | Hex-2-ulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Keto-L-gluconate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73803-83-5, 669-90-9, 91548-32-2, 342385-52-8 | |
| Record name | 2-Hexulosonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73803-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ketogluconic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC87544 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Xylo-hex-2-ulosonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Keto-L-gluconate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Historical Development of Mixed-Culture Systems
The earliest industrial processes for 2KLG production relied on co-cultures of Pseudomonas striata and Gluconobacter oxydans, converting L-sorbose to 2KLG at yields of 30–37 g/L from initial L-sorbose concentrations of 70–100 g/L. This method, patented in the 1990s, faced limitations due to the high cost of L-sorbose, prompting research into alternative substrates like D-sorbitol. While Acetobacter, Bacterium, and Pseudomonas strains can oxidize D-sorbitol directly, early yields remained below 6 g/L.
A breakthrough emerged with the mixed culture of Pseudogluconobacter saccharoketogenes (DSM 4025) and Bacillus megaterium (DSM 4026), which achieved 40 g/L of 2KLG from L-sorbose. This process leveraged the complementary metabolic activities of the two strains: P. saccharoketogenes oxidized L-sorbose to 2KLG, while B. megaterium mitigated inhibitory byproducts.
Substrate Flexibility and Yield Optimization
Recent advancements enabled D-sorbitol as a feedstock by integrating Gluconobacter oxydans to first convert D-sorbitol to L-sorbose, followed by 2KLG production. This two-step approach achieved yields of 60–130 g/L, combining cost-effective D-sorbitol with high-yield L-sorbose conversion.
Table 1. Comparative Yields of 2KLG from Mixed Cultures
Metabolic Engineering for Pathway Optimization
Heterologous Expression of 2,5-Diketo-D-Gluconate Reductase
A landmark study engineered Erwinia herbicola to produce 2KLG by introducing the Corynebacterium gene encoding 2,5-diketo-D-gluconate reductase (2,5-DKGR). This enzyme stereoselectively reduces 2,5-diketo-D-gluconate (2,5-DKG) to 2KLG. When expressed under the E. coli trp promoter, recombinant E. herbicola converted glucose to 2KLG via endogenous 2,5-DKG production, achieving titers comparable to traditional fermentation.
Blocked Mutant Strains in Corynebacterium spp.
Corynebacterium sp. SHS0007 and its polysaccharide-negative mutant LP2 were engineered to eliminate competing pathways. By disrupting genes responsible for 2-keto-D-gluconate and 5-keto-D-gluconate synthesis, strain LP2 produced 2KLG at a 90.5 mol% yield from 2,5-DKG. The addition of D-glucose as a hydrogen donor was critical, supplying NADPH for 2,5-DKGR activity.
Key Enzymatic Reactions:
High-Yield Fermentation Using Engineered Pseudomonas Strains
Two-Stage Semi-Continuous Fermentation
Pseudomonas plecoglossicida JUIM01 demonstrated exceptional 2KLG productivity in a two-stage system:
-
First Stage: Batch fermentation with 140 g/L glucose yielded 136.47 g/L 2KLG in 24 hours.
-
Second Stage: Semi-continuous cycles with 400 g/L glucose achieved sustained productivity of 10.00 g/(L·h).
Table 2. Performance of P. plecoglossicida JUIM01 in Two-Stage Fermentation
Chemical Reactions Analysis
Types of Reactions: 2-Keto-L-gluconate undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Reduction: The reduction of 2-keto-L-gluconate can be achieved using specific enzymes or chemical reducing agents.
Esterification: This compound can be esterified with methanol to form methyl 2-keto-L-gulonate.
Major Products: The major products formed from these reactions include various keto acids and esters, which are valuable intermediates in the synthesis of other chemicals and pharmaceuticals.
Scientific Research Applications
Biotechnological Applications
Production of Ascorbic Acid
2KGA serves as an intermediate in the Reichstein process for synthesizing L-ascorbic acid (vitamin C). The conversion of D-glucose to calcium 2-keto-L-gulonate through microbial fermentation is a critical step in this synthesis. A two-stage fermentation system has been successfully employed to convert D-glucose into calcium 2-keto-L-gulonate with high yields. For instance, a mutant strain of Erwinia sp. was utilized to achieve a yield of 84.6% from D-glucose .
Microbial Fermentation
The predominant method for producing 2KGA is microbial fermentation, utilizing strains such as Pseudomonas fluorescens, Serratia marcescens, and Klebsiella pneumoniae. These organisms have demonstrated varying efficiencies in converting glucose into 2KGA. For example, Pseudomonas fluorescens AR4 achieved a production level of 444.96 g/L with a productivity of 6.74 g/L·h in semi-continuous fermentation .
Enzymatic Reactions
Enzymatic processes involving aldo-keto reductases have been identified that can reduce 2-keto-L-gulonic acid to L-idonic acid, showcasing the potential for enzymatic applications in metabolic pathways. The enzyme Vv2KGR from grapevine efficiently catalyzes this reaction, indicating potential biotechnological applications in metabolic engineering .
Agricultural Applications
Stress Resistance in Plants
Recent studies have shown that the application of 2KGA can enhance stress resistance in plants. For instance, experiments with Brassica campestris ssp. chinensis demonstrated that treatment with 2KGA improved leaf and root biomass while increasing levels of metabolites associated with stress resistance. This application suggests that 2KGA could be used as a biostimulant to enhance plant growth under adverse conditions .
Food Industry Applications
Food Preservation
The antioxidant properties of 2KGA make it a valuable additive in the food industry for preserving food quality and extending shelf life. Its ability to reduce oxidative stress in food products can help maintain flavor and nutritional value.
Data Table: Summary of Applications
Case Studies
-
Two-Stage Fermentation System
A study focused on producing calcium 2-keto-L-gulonate from D-glucose using a two-stage fermentation system demonstrated significant efficiency improvements. The process involved first converting D-glucose into calcium 2,5-diketo-D-gluconate followed by its reduction to calcium 2-keto-L-gulonate using mutant strains, achieving an average yield of 106.3 mg/mL over four fermentations . -
Stress Resistance Enhancement
Research on the effects of 2KGA on Brassica campestris indicated that its application significantly improved plant resilience against salt stress, leading to enhanced growth metrics and reduced oxidative damage markers like malondialdehyde .
Mechanism of Action
The mechanism of action of 2-keto-L-gluconate involves its participation in various biochemical pathways. In microbial systems, it is converted to other metabolites through enzymatic reactions. For example, in the production of vitamin C, 2-keto-L-gluconate is an intermediate that undergoes further transformations to yield the final product . The molecular targets and pathways involved include specific enzymes such as 2-keto-L-gulonate reductase and L-idonate 5-dehydrogenase .
Comparison with Similar Compounds
Stereoisomers: 2-Keto-D-Gluconate vs. 2-Keto-L-Gluconate
- Structural Difference : The distinction lies in the stereochemical configuration at the chiral centers. 2-Keto-D-gluconate is the D-enantiomer, while 2-keto-L-gluconate is the L-form.
- Enzymatic Specificity : The enzyme 2-ketoaldonate reductase from Brevibacterium ketosoreductum preferentially reduces 2-keto-D-gluconate to D-gluconate, whereas 2-keto-L-gluconate is reduced to L-idonate. This stereospecificity highlights divergent metabolic fates .
2,5-Diketo-D-Gluconate (25DKG)
- Role in Biosynthesis : 2,5-Diketo-D-gluconate is a precursor in microbial pathways. Enzymes DkgA (AKR5C2) and DkgB (AKR3F2) from E. coli catalyze its reduction to 2-keto-L-gluconate, a key step in ascorbic acid production .
- Substrate Specificity : Unlike 2-keto-L-gluconate, 25DKG is a diketone, making it a branching point for multiple metabolic routes, including pathways leading to D-gluconate or L-idonate .
5-Keto-D-Gluconate
Methyl 2-Keto-L-Gulonate
- Derivative Role : Methyl 2-keto-L-gulonate (C₇H₁₂O₇) is an esterified form critical in the Reichstein process for vitamin C synthesis. It is synthesized from 2-keto-L-gluconate and undergoes further chemical modifications to yield ascorbic acid .
- Physicochemical Properties : Compared to 2-keto-L-gluconate, this derivative has higher molecular weight (208.17 g/mol), boiling point (495.4°C), and lipophilicity (LogP = -2.06), influencing its solubility and stability in industrial processes .
Functional Comparison with Non-Keto Gluconate Derivatives
Calcium Gluconate
- Structure: Calcium gluconate (C₁₂H₂₂CaO₁₄·H₂O) is a non-keto salt of gluconic acid.
- Applications : Widely used in medicine for treating hypocalcemia and as a stabilizer in food and pharmaceuticals. Unlike 2-keto-L-gluconate, it lacks a keto group, reducing its chelating strength in alkaline conditions .
Potassium Gluconate
- Role: Primarily used as a potassium supplement. Its non-keto structure limits its utility in high-pH chelation compared to 2-keto-L-gluconate .
Metabolic and Industrial Relevance
Metabolic Pathways
- Vitamin C Biosynthesis : 2-Keto-L-gluconate is a precursor in the two-step fermentation process, achieving ~60% yield in optimized microbial systems .
- Disease Associations : Elevated 2-keto-L-gluconate levels correlate with dysregulated glucose metabolism in muscle myopathies, such as Wooden Breast disease in poultry, where it accumulates alongside trehalose and ascorbate .
Chelation Efficiency
- Metal Binding: 2-Keto-L-gluconate outperforms non-keto gluconates in alkaline environments, making it ideal for industrial descaling agents .
Biological Activity
2-Keto-L-gluconate (2KLG) is a significant organic compound that plays an essential role in various biological processes, particularly in plants and microbial metabolism. This article explores its biological activity, including its metabolic pathways, effects on plant stress responses, and potential applications in agriculture and biotechnology.
2KLG, also known as 2-dehydro-L-idonate or 2-ketoidonate, belongs to the class of sugar acids and derivatives. Its chemical formula is . This compound is primarily produced through the oxidation of glucose and serves as a precursor in the synthesis of ascorbic acid (vitamin C) .
Table 1: Basic Properties of 2-Keto-L-gluconate
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀O₇ |
| Molecular Weight | 174.14 g/mol |
| Classification | Sugar Acid |
| Biological Role | Metabolite in plants and microbes |
Microbial Metabolism
In microbial systems, 2KLG is produced via the oxidation of D-glucose by specific enzymes. The primary pathway involves glucose being oxidized to gluconic acid, which is further converted to 2-keto-gluconate through the action of dehydrogenases . Notably, Gluconobacter oxydans is a key microorganism utilized for this transformation due to its high efficiency in producing gluconic acid and its derivatives .
Enzymatic Activity
Research has identified various enzymes involved in the metabolism of 2KLG:
- 2-Ketoaldonate Reductase : Converts 2KLG to L-idonic acid using NAD(P)H as a cofactor .
- Dehydrogenases : Facilitate the oxidation of 2KLG to produce other keto acids like 5-keto-gluconate .
Table 2: Enzymes Involved in 2-Keto-L-gluconate Metabolism
| Enzyme | Reaction | Source Organism |
|---|---|---|
| 2-Ketoaldonate Reductase | 2KLG → L-idonic acid | Escherichia coli |
| Gluconate Dehydrogenase | D-gluconate → 2KLG | Gluconobacter oxydans |
| 5-Keto-gluconate Dehydrogenase | D-gluconate → 5-keto-gluconate | Gluconobacter oxydans |
Stress Resistance
Recent studies have highlighted the role of 2KLG in enhancing plant resistance to salt stress. An experiment conducted on Brassica campestris ssp. chinensis demonstrated that exogenous application of 2KLG significantly improved leaf and root biomass under salt stress conditions (100 mM NaCl). The treatment led to increased levels of metabolites and antioxidant enzymes while decreasing harmful compounds like hydrogen peroxide (H₂O₂) and malondialdehyde (MDA), indicating reduced oxidative stress .
The beneficial effects of 2KLG on plants are attributed to:
- Enhanced Antioxidant Activity : Increased activity of superoxide dismutase (SOD), ascorbate peroxidase (APX), and catalase (CAT) was observed following treatment with 2KLG .
- Improved Photosynthesis : Higher chlorophyll content and carotenoid levels were recorded, positively correlating with increased photosynthetic efficiency .
Table 3: Effects of 2-Keto-L-gluconate on Plant Stress Responses
| Parameter | Control Group | 2KLG Treatment |
|---|---|---|
| Leaf Biomass | Low | High |
| Root Biomass | Low | High |
| H₂O₂ Levels | High | Reduced |
| MDA Levels | High | Reduced |
| SOD Activity | Baseline | Increased |
Case Study: Salt Stress Resistance in Plants
A study demonstrated that applying 2KLG improved the growth of non-heading Chinese cabbage under saline conditions. The results indicated that the compound not only enhanced biomass but also modulated gene expression related to ascorbic acid biosynthesis, suggesting a complex interplay between stress response mechanisms and metabolic pathways .
Case Study: Microbial Production
Research has focused on optimizing microbial fermentation processes for producing vitamin C precursors like 2KLG. A novel high-throughput screening method was developed to identify strains with enhanced production capabilities, showcasing the potential for industrial applications in vitamin C synthesis .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 2-keto-L-gluconate in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS/MS) is widely used for quantification due to its specificity for keto-acids. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) confirms the stereochemistry and oxidation state. In metabolomic studies, tandem MS platforms are preferred for high-throughput screening, as demonstrated in murine serum metabolite profiling . Calibration curves should be prepared using synthetic standards, and recovery experiments (spiked samples) are critical for accuracy validation .
Q. How does 2-keto-L-gluconate function as a chelating agent, and what experimental setups are used to study its metal-binding properties?
- Methodological Answer : Its chelation capacity arises from its α-keto carboxylate structure, which binds divalent cations (e.g., Ca, Fe) in alkaline conditions. Titration calorimetry (ITC) or spectrophotometric titration (e.g., using arsenazo III for calcium) quantifies binding constants (). Competitive assays with EDTA can benchmark its efficacy. For in vitro studies, buffer pH must be tightly controlled (pH 8–10) to mimic alkaline environments where chelation is optimal .
Q. What metabolic pathways involve 2-keto-L-gluconate, and how can isotopic labeling trace its flux?
- Methodological Answer : 2-Keto-L-gluconate is an intermediate in L-ascorbic acid biosynthesis via the Reichstein pathway. -labeled glucose can be fed to microbial cultures (e.g., E. coli or Gluconobacter), and isotopic enrichment in downstream metabolites is tracked via LC-MS. Knockout strains (e.g., dkgA/dkgB mutants) help validate pathway specificity .
Advanced Research Questions
Q. How can contradictory data on 2-keto-L-gluconate’s role in disease models be resolved?
- Methodological Answer : In murine studies, conflicting results (e.g., serum concentration variations under dietary interventions) may arise from gut microbiota heterogeneity or sampling timepoints. Standardized protocols for sample collection (e.g., fasting duration) and multi-omics integration (metabolomics + metagenomics) can clarify host-microbe interactions. Replicating experiments across cohorts and using littermate controls reduce variability .
Q. What strategies optimize microbial production of 2-keto-L-gluconate for ascorbic acid synthesis?
- Methodological Answer : Engineered E. coli strains overexpressing 2,5-diketo-D-gluconate reductase (e.g., dkgA from Corynebacterium) enhance yield. Fed-batch fermentation with controlled glucose feed rates prevents catabolite repression. CRISPR-Cas9-mediated promoter tuning (e.g., trc or T7 systems) balances enzyme expression. Comparative transcriptomics identifies metabolic bottlenecks, such as NADPH availability during reduction steps .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
